7-Nitroso-1,3-benzothiazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitroso-1,3-benzothiazol-6-ol is a heterocyclic compound that features a benzothiazole ring with a nitroso group at the 7th position and a hydroxyl group at the 6th position. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroso-1,3-benzothiazol-6-ol can be achieved through various methods. One common approach involves the nitrosation of 1,3-benzothiazol-6-ol using nitrosating agents such as nitrous acid or its derivatives . The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of nitroso compounds often involves the reduction of nitro compounds or the oxidation of amino precursors . For this compound, the process may include the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nitroso-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
7-Nitroso-1,3-benzothiazol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 7-Nitroso-1,3-benzothiazol-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pathways involved often include redox reactions and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 6-Hydroxybenzothiazole
- 7-Nitro-1,3-benzothiazol-6-ol
Uniqueness
What sets 7-Nitroso-1,3-benzothiazol-6-ol apart is its unique combination of a nitroso group and a hydroxyl group on the benzothiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
79885-16-8 |
---|---|
Molekularformel |
C7H4N2O2S |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
7-nitroso-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C7H4N2O2S/c10-5-2-1-4-7(6(5)9-11)12-3-8-4/h1-3,10H |
InChI-Schlüssel |
XAKFGRRJXKCVJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1N=CS2)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.